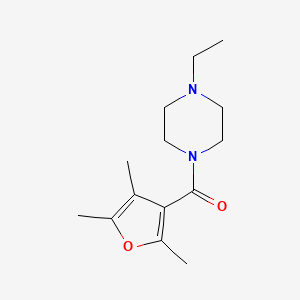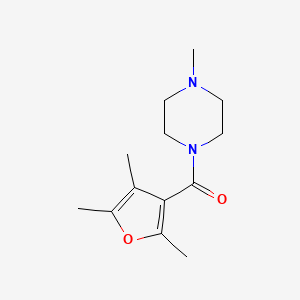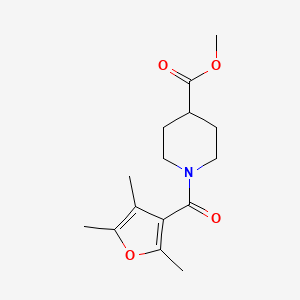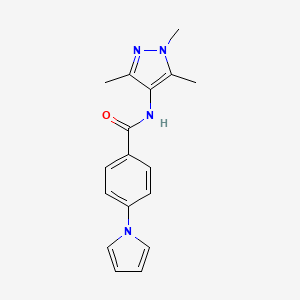![molecular formula C19H24FNO5S B7504097 [2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate](/img/structure/B7504097.png)
[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mécanisme D'action
[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate binds to the ATP-binding site of CK2 and inhibits its activity. CK2 is involved in the phosphorylation of various substrates, including transcription factors, signaling molecules, and structural proteins. Inhibition of CK2 activity by this compound leads to the disruption of these signaling pathways and the induction of apoptosis in cancer cells. In neurodegenerative disorders, CK2 is involved in the phosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. This compound reduces tau phosphorylation and prevents the formation of neurofibrillary tangles.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and pancreatic cancer. In animal models of cancer, this compound has been shown to reduce tumor growth and improve survival. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce tau phosphorylation in animal models of Alzheimer's disease. In viral infections, this compound has been shown to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate is its specificity for CK2, which reduces the potential for off-target effects. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing.
Orientations Futures
There are several future directions for the research and development of [2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate. One direction is the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to this compound in cancer patients. The development of combination therapies that target multiple signaling pathways in cancer cells is also a promising direction. Finally, the development of this compound analogs with improved properties, such as solubility and half-life, is an important direction for the future.
Méthodes De Synthèse
The synthesis of [2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate involves the condensation of 3-fluorobenzoic acid with ethyl 2-amino-2-oxoacetate, followed by the reaction with cyclohexyl isothiocyanate to form the intermediate this compound. The intermediate is then treated with trifluoroacetic acid to obtain the final product. The synthesis of this compound has been optimized to achieve high yield and purity.
Applications De Recherche Scientifique
[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and viral infections. In cancer, CK2 is overexpressed and promotes tumor growth and survival. This compound has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In neurodegenerative disorders, CK2 is involved in the phosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. This compound has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In viral infections, CK2 is required for viral replication and this compound has been shown to inhibit the replication of various viruses, including HIV, HCV, and HSV.
Propriétés
IUPAC Name |
[2-[cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO5S/c20-15-6-4-5-14(11-15)19(23)26-12-18(22)21(16-7-2-1-3-8-16)17-9-10-27(24,25)13-17/h4-6,11,16-17H,1-3,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXUICWXSVCKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCS(=O)(=O)C2)C(=O)COC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B7504049.png)


![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B7504071.png)
![(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-(1H-indol-3-yl)acetate](/img/structure/B7504074.png)


![3-Cyclopropyl-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7504085.png)
![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-ethoxybenzoate](/img/structure/B7504089.png)

![7-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7504102.png)
